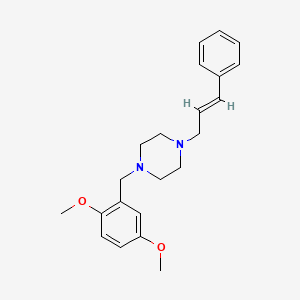![molecular formula C14H14N2O3S B6042459 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B6042459.png)
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone, also known as HMPTE, is a compound that has been extensively studied for its potential applications in scientific research. HMPTE is a synthetic compound that belongs to the class of thioether ketones.
Mechanism of Action
The mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is not fully understood. However, it is believed that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone exerts its effects by modulating various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway.
Biochemical and Physiological Effects:
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can induce apoptosis, inhibit angiogenesis, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. In vivo studies have shown that 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can reduce tumor growth, improve cognitive function, and reduce inflammation.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in lab experiments is its high purity and stability. 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is a synthetic compound, which means that its purity and stability can be controlled during the synthesis process. However, one limitation of using 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in lab experiments is its potential toxicity. Like any other chemical compound, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can be toxic if not handled properly. Therefore, it is important to follow proper safety protocols when working with 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone.
Future Directions
There are many potential future directions for research on 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone. One area of research could focus on the development of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone derivatives with improved efficacy and reduced toxicity. Another area of research could focus on the use of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone and its potential applications in various disease conditions.
In conclusion, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone is a synthetic compound that has shown great potential for its applications in scientific research. Its various biochemical and physiological effects make it a promising compound for the development of new therapies for various diseases. However, more research is needed to fully understand its mechanism of action and its potential limitations.
Synthesis Methods
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone can be synthesized using a variety of methods. One common synthesis method involves the reaction of 4-methoxybenzaldehyde with 2-amino-4-hydroxy-6-methylpyrimidine in the presence of a thiol reagent. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been studied for its potential applications in various scientific research areas such as cancer research, neurodegenerative diseases, and inflammation. In cancer research, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. Inflammation is a common factor in many diseases, and 2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]-1-(4-methoxyphenyl)ethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9-7-13(18)16-14(15-9)20-8-12(17)10-3-5-11(19-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYEQFDZBEVPXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1-ethyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B6042389.png)
![N-{[5-(3-chlorophenyl)-2-furyl]methyl}-2-morpholin-4-ylethanamine hydrochloride](/img/structure/B6042397.png)
![1-[(dimethylamino)sulfonyl]-N-(4-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6042405.png)
![N-[(2-tert-butyl-6-oxo-1,6-dihydropyrimidin-4-yl)methyl]-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B6042409.png)

![N-{1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-1-(2-pyridinylmethyl)-4-piperidinamine](/img/structure/B6042420.png)
![1-(4-fluorobenzyl)-4-[(6-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-2-piperazinone](/img/structure/B6042429.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-1-methyl-6-oxo-1,6-dihydro-3-pyridazinecarboxamide](/img/structure/B6042435.png)
![6-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-2-methyl-3(2H)-pyridazinone](/img/structure/B6042444.png)
![3-[1-(1,3-benzodioxol-4-ylmethyl)-3-piperidinyl]-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6042445.png)



![5-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-(3-methoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6042492.png)